molecular formula C6H3Br2N3 B1142872 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine CAS No. 1357946-78-1

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1142872
M. Wt: 276.919
InChI Key: LPMZFUHPYDXSNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate and related compounds involves palladium-catalyzed borylation of aryl bromides, utilizing 2,2′-bis(1,3,2-benzodioxaborole) and pinacol as key reagents. This method is particularly effective for borylation of aryl bromides bearing sulfonyl groups and represents a more efficient approach compared to conventional methods using pinacolborane or bis(pinacolato)diboron (Takagi & Yamakawa, 2013).

Molecular Structure Analysis

The molecular structure of related compounds, such as (Z)-ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate, has been determined through single-crystal X-ray diffraction, revealing a supramolecular assembly facilitated by hydrogen bonds and π-π stacking interactions. These interactions are crucial for the stabilization of the molecular conformation and self-assembly processes (Matos et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are primarily centered around its application in cross-coupling reactions, where its boron moiety acts as a functional group for subsequent transformations. The stability of the dioxaborolane ring under various conditions plays a significant role in its reactivity and application in organic synthesis.

Physical Properties Analysis

While specific physical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate are not detailed in the provided references, related compounds exhibit solubility in common organic solvents, and their melting points, boiling points, and stability can be inferred based on similar boron-containing compounds.

Chemical Properties Analysis

The chemical properties of (E)-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate, such as reactivity towards nucleophiles, electrophiles, and participation in transition metal-catalyzed cross-coupling reactions, underscore its utility in organic synthesis. The boronic ester functionality enables it to partake in Suzuki-Miyaura coupling reactions, serving as a versatile building block for the construction of complex molecules.

Synthesis Analysis

The synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine and related compounds often involves multi-component reactions, leveraging the reactivity of amino-pyrazoles and brominated precursors. Methods vary from conventional heating to microwave irradiation, highlighting a diverse toolkit for accessing these heterocycles efficiently (Smyth et al., 2010).

Molecular Structure Analysis

X-ray crystallography of similar compounds, such as dipyrazolo[1,5-a:4',3'-c]pyridines, reveals intricate molecular architectures. The planarity and coplanarity of aromatic systems within these molecules underscore their potential for π-π stacking interactions, contributing to their solid-state behavior and potential electronic properties (Holzer et al., 2012).

Scientific Research Applications

  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method : The synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : This review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .
  • Scientific Field: Biomedical Research

    • Application : Biomedical applications of 1H-pyrazolo[3,4-b]pyridines .
    • Method : The synthetic methods used for their synthesis, starting from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds .
    • Method : The synthesis involves protection-group and N-alkylation reactions .
    • Results : These compounds can be selectively elaborated along multiple growth-vectors .
  • Scientific Field: Drug Discovery

    • Application : Fragment-based drug discovery (FBDD) using heterocyclic compounds .
    • Method : The process involves the identification of weakly binding small-molecules (fragments) and their subsequent elaboration into larger more potent lead compounds .
    • Results : Heterocyclic compounds represent attractive starting points for FBDD due to an ability to engage with the target protein through a wide variety of intermolecular interactions .
  • Scientific Field: Organic Chemistry

    • Application : Synthesis of 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine .
    • Method : The synthesis involves protection-group and N-alkylation reactions .
    • Results : These compounds can be selectively elaborated along multiple growth-vectors .
  • Scientific Field: Drug Discovery

    • Application : Fragment-based drug discovery (FBDD) using heterocyclic compounds .
    • Method : The process involves the identification of weakly binding small-molecules (fragments) and their subsequent elaboration into larger more potent lead compounds .
    • Results : Heterocyclic compounds represent attractive starting points for FBDD due to an ability to engage with the target protein through a wide variety of intermolecular interactions .

Safety And Hazards

“3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine” is classified as Acute Tox. 3 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is toxic if swallowed .

properties

IUPAC Name

3,5-dibromo-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Br2N3/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPMZFUHPYDXSNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNC(=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284473
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine

CAS RN

1357946-78-1
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1357946-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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